N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound is a structurally complex molecule featuring a dihydroindenyl moiety linked via an acetamide bridge to a sulfonylated dihydropyridazinyl group. The dihydropyridazinone core may contribute to π-π stacking and hydrogen-bonding capabilities, which are critical for binding to biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c22-15-5-3-6-16(12-15)30(28,29)20-10-11-21(27)25(24-20)13-19(26)23-18-9-8-14-4-1-2-7-17(14)18/h1-7,10-12,18H,8-9,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEJVRDKIVMVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Structural and Functional Insights
Core Scaffold Differences :
- The target compound’s dihydropyridazinyl-acetamide core contrasts with the benzodiazepine-acetamide scaffolds of 11o and 11p . While the latter may prioritize binding to GABA receptors or proteases, the dihydropyridazinyl group in the target compound could favor kinase or phosphatase interactions.
- The dihydroindenyl group in the target compound and N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide shares conformational rigidity, but the 3-oxo modification in the latter may alter hydrogen-bonding capacity.
Synthetic and Analytical Considerations :
- Compounds like 11o and 11p were synthesized with >95% purity, suggesting robust synthetic routes for acetamide-linked analogs . The target compound may require similar chromatographic optimization (e.g., MeOH:CH2Cl2 systems).
- Crystallographic studies using SHELX software (e.g., for N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide ) could guide structural elucidation of the target compound’s dihydroindenyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
